2-(2-(Piperidin-1-yl)benzofuran-3(2H)-ylidene)ethyl acetate
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Overview
Description
2-(2-(Piperidin-1-yl)benzofuran-3(2H)-ylidene)ethyl acetate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperidin-1-yl)benzofuran-3(2H)-ylidene)ethyl acetate typically involves a multi-step processThe final step involves the esterification of the resulting compound with acetic acid to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Piperidin-1-yl)benzofuran-3(2H)-ylidene)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(2-(Piperidin-1-yl)benzofuran-3(2H)-ylidene)ethyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: It is explored as a potential lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Piperidin-1-yl)benzofuran-3(2H)-ylidene)ethyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 2-(2-(Morpholin-4-yl)benzofuran-3(2H)-ylidene)ethyl acetate
- 2-(2-(Pyrrolidin-1-yl)benzofuran-3(2H)-ylidene)ethyl acetate
Uniqueness
What sets 2-(2-(Piperidin-1-yl)benzofuran-3(2H)-ylidene)ethyl acetate apart is its unique combination of the piperidine moiety and the benzofuran core.
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
[(2Z)-2-(2-piperidin-1-yl-1-benzofuran-3-ylidene)ethyl] acetate |
InChI |
InChI=1S/C17H21NO3/c1-13(19)20-12-9-15-14-7-3-4-8-16(14)21-17(15)18-10-5-2-6-11-18/h3-4,7-9,17H,2,5-6,10-12H2,1H3/b15-9- |
InChI Key |
SSQQGMLUVJEHQR-DHDCSXOGSA-N |
Isomeric SMILES |
CC(=O)OC/C=C/1\C(OC2=CC=CC=C21)N3CCCCC3 |
Canonical SMILES |
CC(=O)OCC=C1C(OC2=CC=CC=C21)N3CCCCC3 |
Origin of Product |
United States |
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